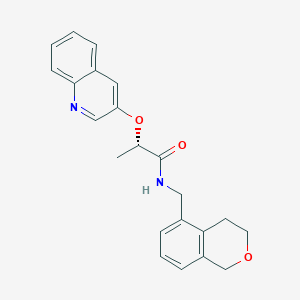![molecular formula C18H28N2O4 B7344067 tert-butyl N-[(1S)-1-[2-[2-oxo-2-(propan-2-ylamino)ethoxy]phenyl]ethyl]carbamate](/img/structure/B7344067.png)
tert-butyl N-[(1S)-1-[2-[2-oxo-2-(propan-2-ylamino)ethoxy]phenyl]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1S)-1-[2-[2-oxo-2-(propan-2-ylamino)ethoxy]phenyl]ethyl]carbamate, commonly known as Boc-phenylalanine, is a chemical compound used in scientific research. This compound is a derivative of phenylalanine, which is an essential amino acid that plays a crucial role in protein synthesis. Boc-phenylalanine is synthesized using various methods and has diverse applications in scientific research.
Mecanismo De Acción
The mechanism of action of Boc-phenylalanine is not well understood. However, it is believed to work by inhibiting the activity of enzymes and receptors involved in various biological processes. This compound is also believed to interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
Boc-phenylalanine has various biochemical and physiological effects. This compound has been shown to alter the activity of enzymes involved in protein synthesis, leading to the production of modified proteins. Additionally, Boc-phenylalanine has been shown to alter the function of receptors involved in neurotransmission and hormone regulation. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Boc-phenylalanine in lab experiments has several advantages. This compound is easy to synthesize and has a high purity level, making it ideal for use in various experiments. Additionally, Boc-phenylalanine is stable under various conditions, making it suitable for long-term storage. However, the use of Boc-phenylalanine in lab experiments has some limitations. This compound is relatively expensive, which may limit its use in some experiments. Additionally, the use of Boc-phenylalanine may result in the production of modified proteins, which may affect the outcome of some experiments.
Direcciones Futuras
There are several future directions for the use of Boc-phenylalanine in scientific research. One potential direction is the development of new drug delivery systems using Boc-phenylalanine as a carrier. Additionally, Boc-phenylalanine could be used in the development of new enzyme inhibitors and receptor antagonists. Finally, Boc-phenylalanine could be used in the study of protein folding and misfolding, which is a crucial area of research in the field of protein science.
Métodos De Síntesis
Boc-phenylalanine can be synthesized using various methods, including the Fmoc-based solid-phase peptide synthesis method and the Boc-based solid-phase peptide synthesis method. The Fmoc-based method involves the use of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, while the Boc-based method uses tert-butyloxycarbonyl (Boc) as a protecting group. The Boc-based method is commonly used due to its simplicity and efficiency.
Aplicaciones Científicas De Investigación
Boc-phenylalanine has diverse applications in scientific research. It is commonly used in the synthesis of peptides and proteins, which are essential in various biological processes. This compound is also used in the study of enzyme kinetics, enzyme inhibitors, and receptor-ligand interactions. Additionally, Boc-phenylalanine is used in the development of drug delivery systems and the study of drug metabolism.
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-1-[2-[2-oxo-2-(propan-2-ylamino)ethoxy]phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-12(2)19-16(21)11-23-15-10-8-7-9-14(15)13(3)20-17(22)24-18(4,5)6/h7-10,12-13H,11H2,1-6H3,(H,19,21)(H,20,22)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJHSSVXBZAOP-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OCC(=O)NC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(methylamino)-5-(trifluoromethyl)phenyl]-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]methanone](/img/structure/B7343985.png)

![N-[4-[(3R)-3-(trifluoromethyl)piperidine-1-carbonyl]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7343999.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]-4-[(4-methyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B7344001.png)
![3-fluoro-N-[(1S,2S)-2-hydroxycyclopentyl]-4-pyridin-4-ylbenzamide](/img/structure/B7344009.png)
![(3R,8aS)-3-[5-[2-(4-methoxyphenyl)propan-2-yl]-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7344018.png)
![(3R,8aS)-3-[5-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7344023.png)
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-[4-(2-pyrazin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B7344038.png)
![N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide](/img/structure/B7344040.png)
![N-benzyl-N-[(2R)-1-hydroxybutan-2-yl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7344044.png)
![tert-butyl N-[(1S)-1-[2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]ethyl]carbamate](/img/structure/B7344052.png)
![ethyl 4-[[(1R)-1-pyrazin-2-ylethyl]amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B7344064.png)
![Methyl 4-[(4-pyrazin-2-yloxycyclohexyl)amino]pyrimidine-2-carboxylate](/img/structure/B7344072.png)
![4-[(2S)-2-(dimethylcarbamoyl)pyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid](/img/structure/B7344079.png)